molecular formula C10H7F5O3 B13728521 2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid

2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid

Cat. No.: B13728521
M. Wt: 270.15 g/mol
InChI Key: IOLOHTMRGUSYNQ-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid is a fluorinated aromatic compound known for its unique chemical properties. The presence of both difluoroethoxy and trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid typically involves the etherification of a suitable benzoic acid derivative with 2,2-difluoroethanol. This reaction is often catalyzed by a strong acid or base under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 2-(2,2-difluoroethoxy)benzenesulfonyl chloride. This intermediate can then be further reacted to produce the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

Major products formed from these reactions include functionalized benzoic acids, quinones, and various substituted aromatic compounds .

Mechanism of Action

The mechanism by which 2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, including inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid is unique due to the presence of both difluoroethoxy and trifluoromethyl groups, which confer enhanced stability, reactivity, and specific interactions with biological targets. This makes it a valuable compound in various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H7F5O3

Molecular Weight

270.15 g/mol

IUPAC Name

2-(2,2-difluoroethoxy)-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C10H7F5O3/c11-8(12)4-18-7-3-5(10(13,14)15)1-2-6(7)9(16)17/h1-3,8H,4H2,(H,16,17)

InChI Key

IOLOHTMRGUSYNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OCC(F)F)C(=O)O

Origin of Product

United States

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